tert-Butyl 2-(2-fluorophenyl)acrylate
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Overview
Description
tert-Butyl 2-(2-fluorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-fluorophenyl)acrylate typically involves the esterification of 2-(2-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.
Reduction: Formation of tert-butyl 2-(2-fluorophenyl)propanol or tert-butyl 2-(2-fluorophenyl)propane.
Substitution: Formation of substituted fluorophenyl acrylates.
Scientific Research Applications
tert-Butyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long polymer chains. The fluorophenyl group imparts unique properties, such as increased hydrophobicity and chemical resistance, to the resulting polymers .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acrylate: Lacks the fluorophenyl group, resulting in different chemical and physical properties.
2-(2-fluorophenyl)acrylic acid: Lacks the tert-butyl group, affecting its reactivity and applications.
tert-Butyl 2-(2-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
tert-Butyl 2-(2-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct properties, such as enhanced hydrophobicity, thermal stability, and chemical resistance, making it valuable for specific applications in polymer chemistry and materials science .
Properties
Molecular Formula |
C13H15FO2 |
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Molecular Weight |
222.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |
InChI Key |
JFFJKNJDODRYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1F |
Origin of Product |
United States |
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